![molecular formula C29H51ClN2O3 B1148464 DL-Ppmp CAS No. 139889-65-9](/img/structure/B1148464.png)
DL-Ppmp
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Overview
Description
DL-Ppmp, also known as DL-phenylpiperazine, is a compound employed in various research contexts due to its role as an inhibitor of glucosylceramide synthase, the key enzyme involved in glycosphingolipid biosynthesis . It is useful for examining the impact of altered glycosphingolipid levels on cell membrane properties .
Scientific Research Applications
Inhibitor of Glucosylceramide Synthase
DL-Ppmp is known to act as an inhibitor of glucosylceramide synthase . This enzyme plays a key role in glycosphingolipid biosynthesis . By inhibiting this enzyme, DL-Ppmp can affect the production of glycosphingolipids, which are important components of cell membranes and have roles in various cellular functions.
Research Tool in Cellular Mechanism Studies
In studies focusing on cellular mechanisms, DL-Ppmp is useful for examining the impact of altered glycosphingolipid levels on cell membrane properties . This can provide valuable insights into how changes in these lipid levels can affect cell function and health.
Growth Inhibition in Kidney Epithelial Cells
DL-Ppmp has been shown to induce a 70% reduction in cell growth in MDCK kidney epithelial cells in vitro at 20 µM . This suggests that DL-Ppmp could potentially be used in research related to kidney diseases or conditions that involve abnormal cell growth.
Inhibition of DNA Synthesis
DL-Ppmp significantly inhibits DNA synthesis at 3 µM in MDCK kidney epithelial cells . This property could make DL-Ppmp a useful tool in studies investigating DNA replication and cell division.
Potential Applications in Lipid Biochemistry Research
Given its role as a glucosylceramide synthetase inhibitor, DL-Ppmp could be used in lipid biochemistry research . It could help researchers understand the roles of different lipids in biological processes and diseases.
Sphingolipid Turnover Studies
DL-Ppmp could be used in studies focusing on sphingolipid turnover . Sphingolipids are a class of lipids that have roles in various cellular processes, including signal transmission and cell recognition. DL-Ppmp’s ability to affect the production of these lipids could make it a valuable tool in this area of research.
Mechanism of Action
Target of Action
DL-Ppmp, also known as D-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, primarily targets Glucosylceramide Synthase (GCS) . GCS is an enzyme that plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have various cellular functions .
Mode of Action
DL-Ppmp acts as a potent inhibitor of GCS . It interacts with GCS and inhibits its activity, thereby modulating the levels of glycosphingolipids in the cell .
Biochemical Pathways
The inhibition of GCS by DL-Ppmp affects the sphingolipid metabolism and lipid signaling pathways . Sphingolipids are involved in various cellular processes, including cell signaling and membrane dynamics . By inhibiting GCS, DL-Ppmp can influence these processes by altering the levels of glycosphingolipids .
Result of Action
The inhibition of GCS by DL-Ppmp leads to a decrease in the synthesis of glycosphingolipids . This can have various molecular and cellular effects, depending on the specific roles of these lipids in different cellular processes .
properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAUBQYJOFWFY-ZHESDOBJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Ppmp |
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